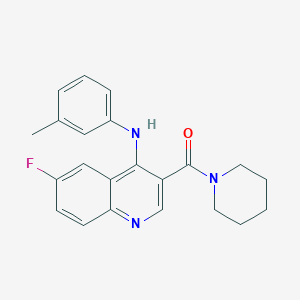

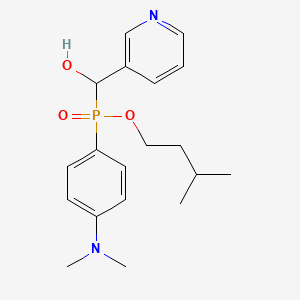

N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Green Chemistry in Synthesis

A new two-phase system for synthesizing furylmethane derivatives, including furfural and furan, was developed using –SO3H functionalized ionic liquids. This system significantly increases the yield by suppressing polymer formation and uses furan as both a reactant and extraction solvent. The study highlights the effectiveness of different –SO3H functionalized ionic liquids, with imidazolium-based butylsulfonic acid showing the highest activity and stability, confirmed through seven successful recycles without activity reduction (Shinde & Rode, 2017).

Molecular Structure and Coordination

Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their molecular and supramolecular structures. These compounds exhibit different N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, influencing hydrogen bonding patterns. The study provides insights into their potential as ligands for metal coordination, highlighting the structural differences and hydrogen bonding interactions among the derivatives (Jacobs, Chan, & O'Connor, 2013).

Catalytic Applications and Ionic Liquids

Nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, serves as a bi-functional catalyst for synthesizing 2-amino-3-cyanopyridines. NMS, characterized by its dual acid and base functional groups, exhibits excellent catalytic activity under solvent-free conditions, demonstrating its potential as a nature-based, recyclable, and reusable catalyst (Tamaddon & Azadi, 2018).

Enzyme Inhibition and Chemical Synthesis

The synthesis and characterization of furan sulfonylhydrazones as inhibitors of the carbonic anhydrase I enzyme were explored. This research provided valuable insights into the structural determinants of enzyme inhibition and highlighted the potential of these compounds in medicinal chemistry (Gündüzalp et al., 2016).

Microbial Metabolism

Methanesulfonic acid, a stable and strong acid, plays a key role in the biogeochemical cycling of sulfur. It is metabolized by various aerobic bacteria as a sulfur source, but not by anaerobes. Specialized methylotrophs can use it as a carbon and energy substrate, indicating its importance in microbial ecology and environmental science (Kelly & Murrell, 1999).

将来の方向性

The future directions for “N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide” could involve further studies on its synthesis, chemical reactions, mechanism of action, and safety. It could also be interesting to explore its potential applications in medicinal chemistry, given the biological activities observed in related compounds .

特性

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-17(14,15)13-8-9-4-5-10(12-7-9)11-3-2-6-16-11/h2-7,13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPFCVDQRFOTBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CN=C(C=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide](/img/structure/B2690868.png)

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2690870.png)

![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)

![(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid](/img/structure/B2690878.png)

![7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B2690879.png)

![4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2690880.png)

![[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B2690881.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2690887.png)